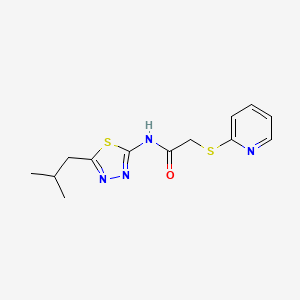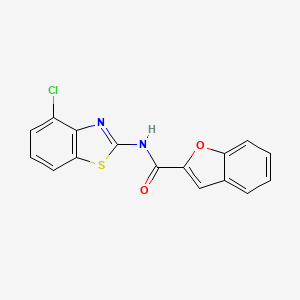
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.
Mécanisme D'action
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide activates AMPK by binding to the regulatory subunit of the enzyme, leading to conformational changes that allow for phosphorylation of the catalytic subunit. This results in the activation of AMPK and downstream signaling pathways that regulate metabolism and cell growth.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including:
- Increased glucose uptake and insulin sensitivity
- Increased fatty acid oxidation and mitochondrial biogenesis
- Induction of apoptosis in cancer cells
- Decreased inflammation and oxidative stress
- Improved cognitive function and neuroprotection
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has several advantages for use in lab experiments, including its potency and selectivity for AMPK activation, as well as its ability to penetrate cell membranes and reach intracellular targets. However, there are also limitations to its use, such as its potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide and AMPK activation, including:
- Development of more potent and selective AMPK activators
- Investigation of the effects of AMPK activation on aging and age-related diseases
- Exploration of the role of AMPK in cancer metabolism and therapy
- Identification of novel downstream targets of AMPK signaling
- Translation of preclinical findings into clinical applications for metabolic disorders and cancer.
Méthodes De Synthèse
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide can be synthesized using a multi-step process, starting from 4-nitroaniline and 4-ethylphenol. The first step involves the reduction of 4-nitroaniline to 4-anilinophenylamine, which is then reacted with 2-bromo-4-ethylphenol to form the intermediate compound. The final step involves the acetylation of the intermediate compound using acetic anhydride and pyridine to yield N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has been widely used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to promote glucose uptake in skeletal muscle cells, increase insulin sensitivity in adipocytes, and induce apoptosis in cancer cells. N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide has also been used to study the effects of AMPK activation on mitochondrial function and oxidative stress.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-17-8-14-21(15-9-17)26-16-22(25)24-20-12-10-19(11-13-20)23-18-6-4-3-5-7-18/h3-15,23H,2,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCBFTUAKBDMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-2-(4-ethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)

![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)


![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)